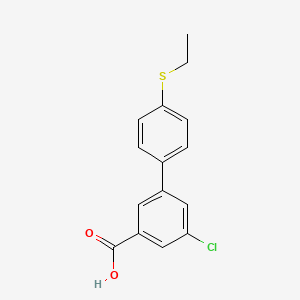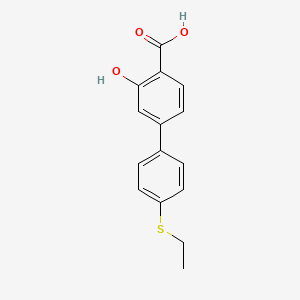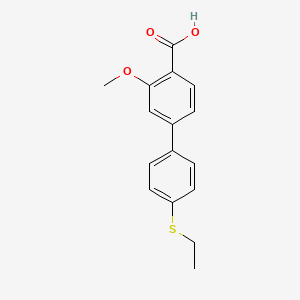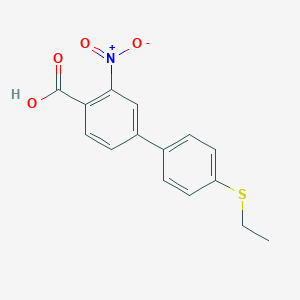
5-Chloro-3-(4-ethylthiophenyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-3-(4-ethylthiophenyl)benzoic acid: is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro substituent at the 5-position and an ethylthio group at the 4-position of the phenyl ring attached to the benzoic acid core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-(4-ethylthiophenyl)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
化学反応の分析
Types of Reactions:
Substitution Reactions: The chloro substituent on the benzene ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The ethylthio group can be oxidized to form sulfoxides or sulfones, while reduction reactions can convert it to the corresponding thiol.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products:
Substitution Products: Various substituted benzoic acids.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiols.
科学的研究の応用
Chemistry:
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Catalysis: It can be used in catalytic reactions to form carbon–carbon bonds.
Biology and Medicine:
Biological Studies: Used in studies to understand the interaction of benzoic acid derivatives with biological targets.
Industry:
Material Science: Potential use in the development of new materials with specific properties.
Agrochemicals: May be explored for use in the synthesis of agrochemical compounds.
作用機序
The mechanism of action of 5-Chloro-3-(4-ethylthiophenyl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloro and ethylthio substituents can influence the compound’s binding affinity and specificity towards these targets, affecting the overall biological activity.
類似化合物との比較
- 4-Chloro-3-(4-ethylthiophenyl)benzoic acid
- 5-Chloro-3-(4-methylthiophenyl)benzoic acid
- 5-Bromo-3-(4-ethylthiophenyl)benzoic acid
Comparison:
- Structural Differences: The position and type of substituents on the benzene ring can significantly affect the compound’s reactivity and properties.
- Reactivity: Compounds with different halogen substituents (e.g., chloro vs. bromo) may exhibit varying reactivity in substitution reactions.
- Biological Activity: The presence of different substituents can influence the compound’s interaction with biological targets, leading to variations in biological activity and potential applications.
特性
IUPAC Name |
3-chloro-5-(4-ethylsulfanylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2S/c1-2-19-14-5-3-10(4-6-14)11-7-12(15(17)18)9-13(16)8-11/h3-9H,2H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSMQWPZYADGDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














